

Physical and chemical properties of Sulfosate-d9

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Compound of Interest

Compound Name: Sulfosate-d9

Cat. No.: B12420627

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Sulfosate-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Sulfosate-d9**, its analytical methodologies, and its primary application as an internal standard in quantitative analysis. **Sulfosate-d9** is the deuterated analog of Sulfosate, a non-selective systemic herbicide. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Sulfosate and its parent compound, glyphosate.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Sulfosate-d9** are not readily available in dedicated public documents. However, the isotopic labeling with deuterium is not expected to significantly alter the macroscopic physical and chemical properties compared to its non-deuterated counterpart, glyphosate. The data presented below are for glyphosate and are considered a close proxy for **Sulfosate-d9**.

Table 1: Physical and Chemical Properties of Sulfosate (Proxy for **Sulfosate-d9**)

Property	Value	Source
IUPAC Name	2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfonium	[1]
Molecular Formula	C ₆ H ₇ D ₉ NO ₅ PS	[2]
Molecular Weight	254.29 g/mol	[1]
Appearance	White crystalline powder	[3][4]
Melting Point	184.5 °C (decomposes)	
Boiling Point	187 °C (decomposes)	
Density	1.704 g/cm ³ (20 °C)	
Vapor Pressure	9.8 x 10 ⁻⁸ mm Hg (25 °C)	
Water Solubility	1.01 g/100 mL (20 °C)	
pKa Values	<2, 2.6, 5.6, 10.6	
Log P (Octanol/Water Partition Coefficient)	-2.8	
Stability	Stable in air and to hydrolysis at pH 3, 6, and 9. Does not undergo photochemical degradation.	

Experimental Protocols

Sulfosate-d9 is primarily used as an internal standard in analytical methods for the quantification of glyphosate and related compounds in various matrices, including environmental and biological samples. The following protocols are representative of the methodologies employed.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of glyphosate and its analogs due to its high sensitivity and selectivity.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

- Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add an appropriate volume of a known concentration of **Sulfosate-d9** internal standard solution.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Clean-up (Dispersive Solid-Phase Extraction - dSPE):
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB).
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 5 minutes.

- Final Extract:
 - Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

- Liquid Chromatography:
 - Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.
 - Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μL .
- Tandem Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), typically in negative ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both glyphosate and **Sulfosate-d9** need to be optimized. For **Sulfosate-d9**, the precursor ion will be 9 mass units higher than that of glyphosate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of glyphosate and **Sulfosate-d9** requires a derivatization step to increase their volatility.

Derivatization

- Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

- Reaction: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trifluoroacetic anhydride (TFAA) and a fluoroalcohol.
- Incubation: Heat the mixture at a specific temperature (e.g., 60-90 °C) for a defined period to ensure complete derivatization.

GC-MS Instrumental Conditions

- Gas Chromatography:
 - Column: A mid-polarity capillary column (e.g., DB-5ms).
 - Injector: Split/splitless injector.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient to separate the derivatized analytes.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI).
 - Scan Type: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of glyphosate. For **Sulfosate-d9**, NMR would primarily be used for structural verification and to confirm the position and extent of deuterium labeling.

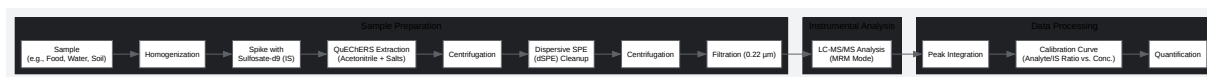
Sample Preparation

- Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O).
- Add a known amount of an internal standard for quantification (e.g., maleic acid).

NMR Acquisition

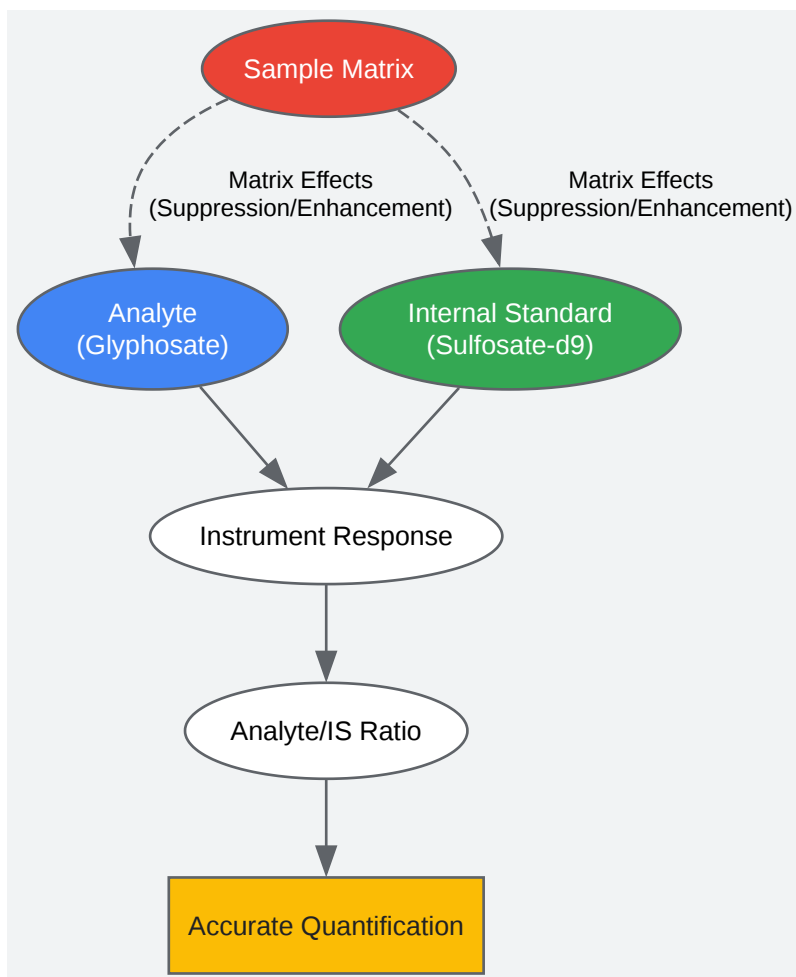
- ^1H NMR: The proton spectrum of glyphosate shows characteristic signals for the methylene groups. In **Sulfosate-d9**, the signals corresponding to the deuterated methyl groups on the sulfonium cation would be absent.
- ^{31}P NMR: A single peak is expected for the phosphonate group, which can be used for quantification.
- ^2H NMR: The deuterium spectrum would show a signal corresponding to the deuterated methyl groups.

Mandatory Visualizations



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Caption: Workflow for the quantification of glyphosate using **Sulfosate-d9** as an internal standard by LC-MS/MS.



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